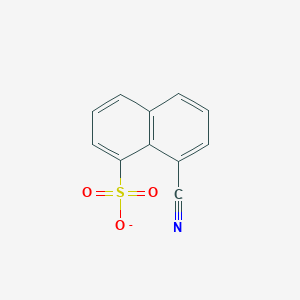
8-Cyanonaphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Cyanonaphthalene-1-sulfonate is an organic compound that features a naphthalene ring substituted with a cyano group at the 8th position and a sulfonate group at the 1st position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 8-chloro-1-naphthalenesulfonic acid with a cyanide source under specific conditions .
Industrial Production Methods: Industrial production of 8-Cyanonaphthalene-1-sulfonate may involve large-scale sulfonation and cyanation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Cyanonaphthalene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
8-Cyanonaphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in fluorescence studies to investigate protein-ligand interactions and protein folding.
Medicine: It serves as a probe in diagnostic assays and imaging techniques.
Mechanism of Action
The mechanism by which 8-Cyanonaphthalene-1-sulfonate exerts its effects involves its ability to interact with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, while the sulfonate group enhances solubility and reactivity. These interactions enable the compound to bind to proteins and other biomolecules, affecting their structure and function .
Comparison with Similar Compounds
8-Anilinonaphthalene-1-sulfonic acid: This compound is similar in structure but contains an aniline group instead of a cyano group.
8-Chloro-1-naphthalenesulfonic acid: This compound has a chloro group instead of a cyano group.
Uniqueness: 8-Cyanonaphthalene-1-sulfonate is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H6NO3S- |
|---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
8-cyanonaphthalene-1-sulfonate |
InChI |
InChI=1S/C11H7NO3S/c12-7-9-5-1-3-8-4-2-6-10(11(8)9)16(13,14)15/h1-6H,(H,13,14,15)/p-1 |
InChI Key |
HZSVYDSUGKRFRN-UHFFFAOYSA-M |
SMILES |
C1=CC2=CC=CC(=C2C(=C1)S(=O)(=O)[O-])C#N |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)C(=CC=C2)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


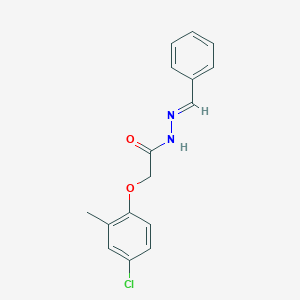
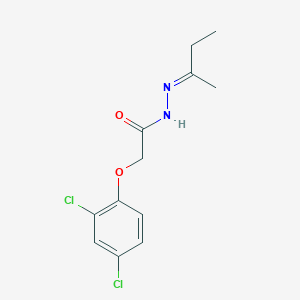
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)
![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)

![2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230220.png)
![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)
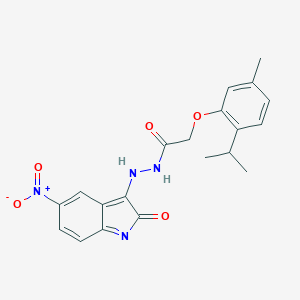
![4-[(2-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B230238.png)
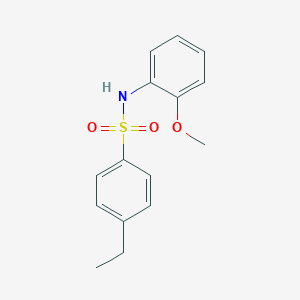
![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)
